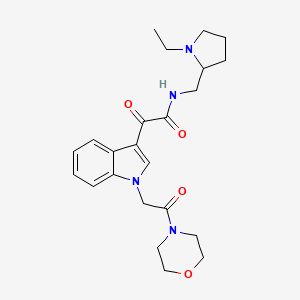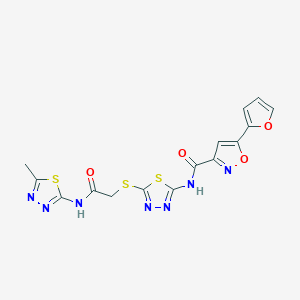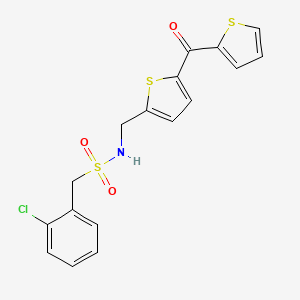
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H16F3NO2S and its molecular weight is 307.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide is the poly (ADP-ribose) polymerase (PARP)-1 . PARP-1 is the most abundant and well-characterized protein target for anti-cancer drug discovery . It accounts for a majority of the cellular poly (ADP-ribosyl) ation activity and is essential to the DNA single-strand break repair .
Mode of Action
The compound interacts with its target, PARP-1, in a selective manner. The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1 . As a result, it leads to the energetically less favorable change in PARP-2 and contributes to the ligand selectivity .
Biochemical Pathways
The compound affects the DNA single-strand break repair pathway . By inhibiting PARP-1, it disrupts the repair of single-strand breaks in the DNA. This disruption can lead to the accumulation of DNA damage, which can trigger cell death, particularly in cancer cells that are already genetically unstable .
Pharmacokinetics
It’s disclosed that a highly selective parp-1 inhibitor (nms-p118) with promising pharmacokinetic properties
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA repair processes. By inhibiting PARP-1, the compound prevents the repair of single-strand breaks in the DNA . This can lead to the accumulation of DNA damage and potentially trigger cell death, particularly in cancer cells .
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2S/c1-9-2-3-11(8-12(9)14)20(18,19)17-10-4-6-13(15,16)7-5-10/h2-3,8,10,17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSFSXKGTKTNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-methoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955250.png)
![2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955252.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide](/img/structure/B2955255.png)

![4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2955259.png)
![1-[3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2955260.png)
![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B2955262.png)
![2-(furan-2-yl)-5-[(furan-2-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2955263.png)
![N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2955267.png)

![Methyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2955270.png)
![2-{[7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2955271.png)
